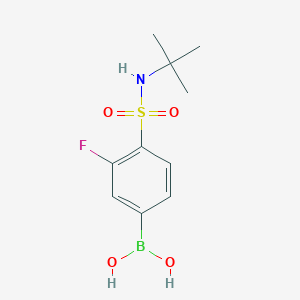

(4-(N-(tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid

Description

(4-(N-(tert-Butyl)sulfamoyl)-3-fluorophenyl)boronic acid is a boronic acid derivative featuring a tert-butyl sulfamoyl group at the para position and a fluorine atom at the meta position on the phenyl ring. The boronic acid moiety (-B(OH)₂) makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl structures .

Properties

IUPAC Name |

[4-(tert-butylsulfamoyl)-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BFNO4S/c1-10(2,3)13-18(16,17)9-5-4-7(11(14)15)6-8(9)12/h4-6,13-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYBHQOGXHFNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)S(=O)(=O)NC(C)(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Phenylboronic Acid Intermediate

The initial precursor, a phenylboronic acid derivative, is typically synthesized by catalytic borylation of aromatic amines or halides. A notable modern method involves the tris(pentafluorophenyl)borane-catalyzed borono-deamination of aromatic amines, which converts aromatic amines directly into boronic acid esters with high efficiency.

Key reaction parameters include:

| Parameter | Details |

|---|---|

| Catalyst | Tris(pentafluorophenyl)borane (2.5 mol%) |

| Boron source | Bis(pinacolato)diboron (B2pin2) or 5,5,5′,5′-tetramethyl-2,2′-bi-1,3,2-dioxaborinane (B2neop2) |

| Solvent | Acetonitrile (MeCN), 0.2 M concentration |

| Temperature | 40°C to 80°C |

| Atmosphere | Inert gas (N2 or Ar) |

| Reaction time | 15 minutes |

| Quenching | Cooling on ice, solvent removal under reduced pressure |

| Purification | Column chromatography |

This method can achieve yields up to 93% for boronic acid esters from aromatic amines and is adaptable to various substituted aromatic substrates.

Sulfamoylation to Introduce the tert-Butylsulfamoyl Group

The tert-butylsulfamoyl moiety is introduced via a sulfamoylation reaction , generally involving:

- Reaction of the aromatic amine or hydroxyl derivative with tert-butylamine and a sulfonyl chloride derivative (e.g., chlorosulfonyl isocyanate or sulfonyl chloride reagents).

- Alternatively, direct sulfamoylation of the aromatic ring bearing the boronic acid and fluorine substituents.

Representative reaction conditions:

| Parameter | Details |

|---|---|

| Reagents | tert-Butylamine, sulfonyl chloride derivative |

| Solvent | Dichloromethane or acetonitrile |

| Temperature | 0°C to room temperature |

| Reaction time | 1 to 4 hours |

| Work-up | Aqueous quench, extraction, purification |

This step requires careful control to avoid hydrolysis of boronic acid and to maintain regioselectivity.

Alternative One-Pot or Catalytic Methods

Recent advances have demonstrated the feasibility of one-pot catalytic methods combining borono-deamination and subsequent functionalization steps under mild conditions. For example, the use of tris(pentafluorophenyl)borane as a catalyst enables direct conversion of aromatic amines to boronic acid esters, which can then be further functionalized in situ.

Purification and Characterization

After synthesis, the crude product is typically purified by flash column chromatography using solvent mixtures such as hexanes/ethyl acetate (50:50 to 80:20 ratios). The purified compound is obtained as colorless crystals or oils depending on scale and conditions.

Characterization data (e.g., ^1H NMR, ^13C NMR, ^19F NMR, and mass spectrometry) confirm the structure and purity of the compound, consistent with literature reports.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The tris(pentafluorophenyl)borane-catalyzed borono-deamination method is a mild and efficient route to synthesize boronic acid esters from aromatic amines, offering high yields and operational simplicity.

- Electrophilic fluorination requires careful reagent choice to avoid side reactions and preserve sensitive groups like boronic acid and sulfamoyl moieties.

- Sulfamoylation reactions must be optimized to prevent hydrolysis or decomposition of boronic acid functionality, often necessitating low temperatures and controlled addition rates.

- Industrial scale-up may employ continuous flow reactors and green chemistry principles to enhance sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4-(N-(tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or a borane.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

Oxidation: Boronic esters or boronic anhydrides.

Reduction: Boronate esters or boranes.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(4-(N-(tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound is explored for its potential as a protease inhibitor, which can be useful in studying enzyme mechanisms and developing therapeutic agents.

Medicine: Its derivatives are investigated for their potential as anticancer agents, owing to their ability to inhibit specific molecular targets involved in cancer cell proliferation.

Industry: The compound is used in the development of advanced materials, such as polymers and sensors, due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of (4-(N-(tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Key Structural Features :

- Boronic Acid Group : Enables participation in cross-coupling reactions.

- tert-Butyl Sulfamoyl Group : Enhances steric bulk and may improve metabolic stability in drug candidates.

- 3-Fluoro Substituent : Modulates electronic properties and influences binding interactions in biological systems.

Comparison with Structurally Similar Boronic Acid Derivatives

Positional Isomers: Fluorine Substitution Patterns

The position of fluorine on the phenyl ring significantly impacts physicochemical and biological properties.

Substituent Variations: Sulfamoyl and Methoxy Groups

Replacing fluorine with methoxy or modifying the sulfamoyl group alters solubility and reactivity.

Key Research Findings

Biological Activity

(4-(N-(tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemical research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure : The compound features a boronic acid moiety attached to a phenyl ring substituted with a tert-butylsulfamoyl group. This unique structure allows it to interact with various biological targets.

Mechanism of Action : The primary mechanism through which (4-(N-(tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid exerts its biological effects is through the formation of reversible covalent bonds with diols and other nucleophiles. This property facilitates interactions with enzymes, particularly serine proteases, leading to enzyme inhibition and modulation of protein functions .

Biological Activities

- Enzyme Inhibition : Boronic acids are known for their ability to inhibit serine proteases, which play crucial roles in various physiological processes. Studies have shown that derivatives like (4-(N-(tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid can effectively inhibit these enzymes, making them valuable tools in biochemical research .

- Anticancer Activity : Research indicates that boronic acid derivatives can exhibit cytotoxic effects against cancer cells. For instance, similar compounds have been tested against prostate cancer cells, demonstrating decreased cell viability while sparing healthy cells . The specific activity of (4-(N-(tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid against different cancer cell lines remains an area for further investigation.

- Antimicrobial Properties : Preliminary studies suggest that boronic compounds can also possess antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .

Case Study 1: Anticancer Efficacy

A study explored the cytotoxic effects of various boronic compounds on prostate cancer cells. Compounds similar to (4-(N-(tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid were tested at concentrations ranging from 0.5 µM to 5 µM. Results indicated that at 5 µM, cell viability decreased significantly to approximately 33%, while healthy cells maintained around 71% viability .

Case Study 2: Enzyme Inhibition

In a biochemical assay, the inhibition of serine proteases by boronic acids was evaluated. The compound demonstrated significant inhibition at low micromolar concentrations, highlighting its potential as an enzyme inhibitor in therapeutic applications .

Comparative Analysis

| Property | (4-(N-(tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid | Similar Compounds |

|---|---|---|

| Chemical Structure | Boronic acid with tert-butylsulfamoyl group | Various boronic acids |

| Enzyme Inhibition | Yes | Yes |

| Anticancer Activity | Potentially effective against prostate cancer | Effective against various cancer types |

| Antimicrobial Activity | Potentially effective | Effective against multiple bacteria |

Q & A

Q. What are the key synthetic pathways and optimization strategies for (4-(N-(tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid?

- Methodological Answer: The synthesis typically involves sequential functionalization of the phenyl ring. A tert-butyl sulfamoyl group is introduced via sulfonylation of an aniline intermediate, followed by fluorination and boronic acid installation. Key steps include:

- Sulfonylation: Reaction of 3-fluoro-4-aminophenylboronic acid with tert-butyl sulfamoyl chloride under basic conditions (e.g., NaH in THF) .

- Catalytic Cross-Coupling: Use of palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura reactions to install the boronic acid group, with optimized bases (e.g., K₂CO₃) and solvents (e.g., DMF/H₂O mixtures) .

Critical Parameters: Reaction temperature (60–80°C), inert atmosphere, and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is this compound characterized, and what analytical techniques are essential for quality control?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and purity. Fluorine-19 NMR (¹⁹F NMR) validates the fluorine atom's presence .

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF for exact mass confirmation (e.g., [M+H]⁺ = 289.08 g/mol) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling efficiency when using this boronic acid in complex heterocyclic systems?

- Methodological Answer: Challenges: Steric hindrance from the tert-butyl sulfamoyl group may reduce reactivity. Optimization Strategies:

- Catalyst Selection: Bulky ligands (e.g., SPhos or XPhos) enhance turnover in sterically demanding systems .

- Solvent Systems: Dioxane/water mixtures improve solubility of aryl halides .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes at 100°C) while maintaining yields >80% .

Validation: Monitor reaction progress via TLC and quantify yields using internal standards (e.g., triphenylmethane) .

Q. What strategies mitigate poor aqueous solubility in biological assays?

- Methodological Answer:

- Co-Solvents: Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .

- Structural Derivatives: Introduce hydrophilic groups (e.g., PEG linkers) at the boronic acid moiety while retaining sulfamoyl functionality .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles for sustained release in cellular uptake studies .

Q. How do contradictory catalytic efficiency data between palladium and nickel systems arise, and how can they be resolved?

- Methodological Answer: Contradictions: Nickel catalysts (e.g., NiCl₂(dppe)) may favor C-N couplings over C-C bonds in certain substrates, conflicting with palladium’s selectivity . Resolution Workflow:

Electronic Effects Analysis: DFT calculations to compare electron-withdrawing effects of the sulfamoyl group on metal coordination .

Kinetic Studies: Monitor intermediates via in situ IR or UV-Vis spectroscopy to identify rate-limiting steps .

Ligand Screening: Test bidentate ligands (e.g., BINAP) to stabilize nickel intermediates and suppress side reactions .

Q. What methodologies validate target engagement in enzyme inhibition studies?

- Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize the enzyme (e.g., proteasome) on a sensor chip to measure binding kinetics (Kd < 1 µM) .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to confirm reversible diol-boronate interactions .

- X-ray Crystallography: Resolve co-crystal structures to identify key hydrogen bonds between the boronic acid and catalytic residues (e.g., Thr1 in proteasomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.